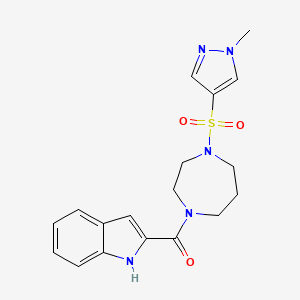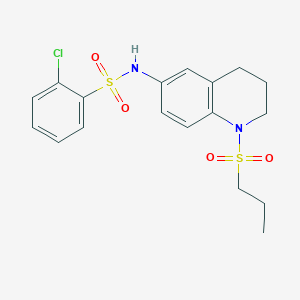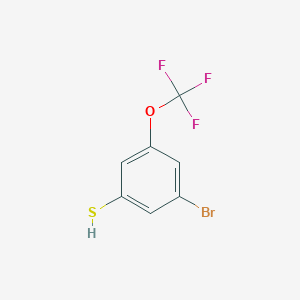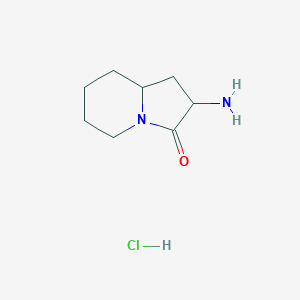
(1H-Indol-2-yl)(4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including an indole ring, a pyrazole ring, a sulfonyl group, and a diazepane ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrazole is a simple aromatic ring compound that consists of a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an organic group. Diazepane is a seven-membered saturated ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and pyrazole rings are aromatic and planar, contributing to the compound’s stability. The diazepane ring, being a seven-membered ring, would have some ring strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the indole ring is electron-rich and can undergo electrophilic substitution. The pyrazole ring can act as a bidentate ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the sulfonyl group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die Verbindung wurde auf ihre zytotoxischen Wirkungen gegen verschiedene Krebszelllinien untersucht. So zeigte die Verbindung 10ec in vitro signifikante Zytotoxizität gegen BT-474-Brustkrebszellen mit einem IC50-Wert von 0,99 ± 0,01 μM . Darüber hinaus induzierte sie Apoptose in BT-474-Zellen, was durch Acridinorange/Ethidiumbromid-Färbung und Annexin V-FITC/Propidiumiodid-Assays belegt wurde. Die Hemmung der Koloniebildung unterstützte weiterhin ihr Antitumorpotenzial.
Hemmung der Tubulinpolymerisation
Verbindung 10ec wurde auch auf ihre Fähigkeit zur Hemmung der Tubulinpolymerisation untersucht. Molekularmodellierungsstudien zeigten, dass sie an der Colchicin-Bindungsstelle von Tubulin bindet, was auf eine mögliche Rolle bei der Störung der Mikrotubulidynamik hindeutet .
Anti-inflammatorische Aktivität
Eine andere verwandte Verbindung, 4-(1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin, die terminale Ethyl- oder Propylsulfonamide besitzt, wurde auf ihre zytotoxische Wirkung in LPS-induzierten RAW264.7-Makrophagenzellen untersucht . Obwohl diese spezifische Verbindung nicht identisch mit der Verbindung ist, unterstreicht sie das breitere Interesse an verwandten Strukturen für die antiinflammatorische Forschung.
Vorläufer für biologisch aktive Naturstoffe
Ein Derivat der Verbindung, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat, wurde als potenzieller Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B synthetisiert . Obwohl es nicht direkt mit der Verbindung verbunden ist, unterstreicht dies die Vielseitigkeit von Indol-basierten Gerüsten.
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechende Antitumoreigenschaften, Hemmung der Tubulinpolymerisation und potenzielle antiinflammatorische Aktivität zeigt. Weitere Forschung ist erforderlich, um ihr volles therapeutisches Potenzial und ihre Wirkmechanismen zu untersuchen. 🌟
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be definitively identified. Similar compounds have been found to interact with various enzymes and receptors, potentially influencing cellular processes .
Mode of Action
The compound’s mode of action is likely to involve binding to its target proteins, thereby modulating their activity. This could result in changes to cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Based on the structure and functional groups of the compound, it may influence pathways involving enzymes like tyrosine kinases .
Pharmacokinetics
Similar compounds have been found to possess drug-like properties, suggesting that this compound may also have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to induce apoptosis in certain cell lines, suggesting that this compound may also have cytotoxic effects .
Eigenschaften
IUPAC Name |
1H-indol-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-21-13-15(12-19-21)27(25,26)23-8-4-7-22(9-10-23)18(24)17-11-14-5-2-3-6-16(14)20-17/h2-3,5-6,11-13,20H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOKXXAXSZQVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2430059.png)
![3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)
![1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2430062.png)



![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2430068.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2430074.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2430075.png)
